(Z)-4-acetyl-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-11-9-12(2)17-16(10-11)21(4)19(24-17)20-18(23)15-7-5-14(6-8-15)13(3)22/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSBQIKFBVXCFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-acetyl-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 4-acetylbenzoic acid with 3,5,7-trimethyl-2-aminobenzothiazole. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of (Z)-4-acetyl-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and improved product purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-acetyl-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amines or alcohols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted benzamides or benzothiazoles.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: It has shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (Z)-4-acetyl-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial activity.
Comparison with Similar Compounds
Structural Features
The target compound shares structural similarities with other benzamide-thiazole/thiadiazole hybrids, but key differences in substituents and heterocyclic cores influence its properties:
Key Observations :
- The benzo[d]thiazole core in the target compound provides a rigid, planar structure compared to the more flexible 1,3,4-thiadiazole derivatives .
- The 3,5,7-trimethyl substitution on the thiazole ring enhances steric bulk and lipophilicity relative to phenyl or pyridinyl groups in analogs like 8a and 6 .
- The acetyl group in the target compound differs from sulfamoyl () or isoxazole () substituents, altering electronic and hydrogen-bonding capabilities.
Physical and Spectral Properties
Melting Points :
- Sulfamoyl derivatives () may exhibit lower melting points due to reduced crystallinity.
Spectral Data Comparison :
Key Observations :
- The acetyl group in the target compound and 8a produces distinct IR stretches (~1670–1690 cm⁻¹), whereas compound 6 shows a lower C=O frequency (1606 cm⁻¹), suggesting resonance effects from the isoxazole ring .
- The ^1^H-NMR of the target compound’s methyl groups (δ 2.4–2.6) aligns with electron-withdrawing effects of the thiazole core, similar to 8a’s CH₃ signals .
Biological Activity
(Z)-4-acetyl-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological properties, and relevant research findings.
1. Synthesis of the Compound
The synthesis of (Z)-4-acetyl-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a condensation reaction between 4-acetylbenzamide and 3,5,7-trimethylbenzo[d]thiazole derivatives. The reaction is often facilitated by catalysts such as piperidine in an ethanol solvent system. The structural confirmation is generally achieved through techniques like NMR spectroscopy and X-ray crystallography.
2.1 Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of benzothiazole derivatives, including those similar to (Z)-4-acetyl-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide. For instance, compounds derived from benzothiazole have shown significant inhibition against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 100 to 250 µg/mL . The inhibition percentages demonstrate a promising potential for these compounds in treating infections.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
2.2 Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar benzamide derivatives have been reported to exhibit selective inhibition of histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. For example, certain benzamide derivatives have shown IC50 values as low as 2.66 μM against various cancer cell lines, indicating strong antiproliferative effects . The mechanism often involves inducing cell cycle arrest and apoptosis in cancer cells.
The proposed mechanism for the biological activity of (Z)-4-acetyl-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression and microbial growth.
- Cell Cycle Modulation : It could induce cell cycle arrest at the G2/M phase in tumor cells.
- Apoptosis Induction : Promoting programmed cell death through various pathways.
3. Case Studies
Several case studies have investigated the biological activities of benzothiazole derivatives:
- A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by targeting HDACs .
- Another investigation reported that benzothiazole compounds exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus, suggesting their utility in treating infections where traditional antibiotics fail .
4. Conclusion
The compound (Z)-4-acetyl-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide shows promising biological activities based on its structural characteristics and analogs studied in the literature. Its potential applications in antimicrobial and anticancer therapies warrant further investigation through preclinical and clinical studies to fully elucidate its therapeutic efficacy and safety profile.
Q & A
[Basic] What are the standard synthetic routes for (Z)-4-acetyl-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
Synthesis typically involves multi-step organic reactions starting with functionalized benzothiazole and benzamide precursors. Key steps include:
- Condensation : Formation of the imine bond between the benzothiazole amine and acetylated benzamide carbonyl group under acidic conditions (e.g., glacial acetic acid) .
- Stereochemical control : Maintaining the (Z)-configuration requires inert atmospheres (e.g., nitrogen) and low-temperature conditions to prevent isomerization .
- Purification : Column chromatography or recrystallization in solvents like ethanol or acetone is used to isolate the product .
Critical variables include solvent polarity (e.g., acetone for polar intermediates), reaction time (4–12 hours), and stoichiometric ratios (1:1.2 for limiting reagents) .
[Basic] Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and detects tautomeric forms (e.g., ylidene proton at δ 8.2–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 423.15) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups (amide C=O stretch at ~1650 cm⁻¹; thiazole C=N at ~1600 cm⁻¹) .
[Advanced] How can reaction conditions be optimized to address low yields during synthesis?
| Variable | Optimization Strategy | Evidence |
|---|---|---|
| Solvent | Switch from ethanol to DMF for better solubility of intermediates | |
| Catalyst | Use triethylamine (0.5 eq) to deprotonate intermediates and accelerate condensation | |
| Temperature | Reduce from 80°C to 50°C to minimize by-products from thermal degradation | |
| Workup | Replace column chromatography with pH-selective precipitation (e.g., adjust to pH 4–5) |
[Advanced] How can researchers resolve contradictions between in vitro and in vivo bioactivity data?
Contradictions may arise from metabolic instability or poor solubility. Methodological approaches include:
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to identify unstable metabolites (e.g., hydroxylation at the acetyl group) .
- Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers to improve bioavailability .
- Target Engagement Assays : Use surface plasmon resonance (SPR) to confirm binding affinity to the intended target (e.g., kinase enzymes) in physiological buffers .
[Basic] What functional groups contribute to its biological activity?
- Benzamide core : Enables hydrogen bonding with enzyme active sites (e.g., kinase ATP pockets) .
- Acetyl group : Enhances membrane permeability via lipophilicity (logP ~2.8) .
- Trimethylbenzo[d]thiazole : Stabilizes π-π stacking interactions with aromatic residues in proteins .
[Advanced] How can stereochemical assignment of the (Z)-isomer be confirmed?
- X-ray Crystallography : Resolve single crystals grown in ethyl acetate/hexane (70:30) to confirm configuration .
- NOESY NMR : Detect spatial proximity between the acetyl group and thiazole methyl protons .
- Computational Modeling : Compare experimental and DFT-calculated NMR shifts (RMSD < 0.1 ppm) .
[Advanced] How to design a study elucidating its mechanism of action against a kinase target?
Molecular Docking : Use AutoDock Vina to predict binding poses in the kinase ATP-binding pocket (e.g., PDB ID: 1ATP) .
Enzyme Inhibition Assays : Measure IC₅₀ values using ADP-Glo™ Kinase Assay under varying ATP concentrations .
Mutagenesis : Engineer kinase mutants (e.g., T338A) to validate critical hydrogen bonds identified in docking .
[Basic] What are key challenges in synthesizing this compound?
- Isomerization : Competing (E)-isomer formation during condensation; mitigated by strict temperature control (<60°C) .
- By-product formation : Thiazole ring-opening under acidic conditions; avoided by using neutral buffers .
- Purification difficulty : Similar Rf values of intermediates on TLC; resolved via gradient elution in HPLC .
[Advanced] How to address discrepancies in bioactivity compared to structural analogs?
| Analog | Structural Difference | Bioactivity Trend | Evidence |
|---|---|---|---|
| Analog A | No acetyl group | 10-fold lower IC₅₀ in kinase assays | |
| Analog B | Methoxy instead of methyl | Improved solubility but reduced target binding | |
| Current Compound | Trimethylthiazole | Optimal balance of potency and selectivity |
Resolution : Perform comparative molecular field analysis (CoMFA) to quantify substituent effects on activity .
[Advanced] What computational methods predict metabolic pathways?
- CYP450 Metabolism Prediction : Use Schrödinger’s MetaSite to identify likely oxidation sites (e.g., benzylic C-H) .
- ADMET Prediction : Calculate pharmacokinetic parameters (e.g., t₁/₂ = 3.2 h) with SwissADME .
- MD Simulations : Simulate binding to serum albumin to predict plasma protein binding (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
